![molecular formula C27H27N3O2 B2845417 (E)-2-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 300394-20-1](/img/structure/B2845417.png)
(E)-2-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
(E)-2-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as CIPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
- The compound’s unique structure and electron-donating groups make it an excellent candidate for mechanofluorochromic (MFC) materials. MFC materials change their fluorescence properties in response to mechanical stimuli (such as pressure or grinding). Researchers have synthesized isoquinoline derivatives with twisted conformations, leading to different crystalline polymorphs. These polymorphs exhibit distinct emissions, allowing for applications in sensors, smart materials, and optoelectronic devices .
- The piperidine-1-substituted isoquinoline core could be harnessed for antibacterial applications. By modifying the compound’s substituents, researchers may enhance its antibacterial activity. Investigating its interactions with bacterial membranes and enzymes could lead to novel therapeutic agents against bacterial infections .
- The compound’s complex structure suggests potential antiproliferative properties. Researchers could explore its effects on cancer cell lines, assessing its cytotoxicity and anti-proliferative activity. By understanding its mechanism of action, we might uncover new pathways for cancer treatment .
- Given its electron-rich aromatic system, the compound could serve as a redox-active material in electrochemical sensors. Researchers could investigate its electrochemical behavior, stability, and sensitivity toward specific analytes. Applications might include environmental monitoring, health diagnostics, or drug detection .
- The hybrid structure of 3-(piperazin-1-yl)-1,2-benzothiazole combines isothiazole and piperazine moieties. Derivatives of this compound act as dopamine and serotonin antagonists, making them relevant for neurological research. Understanding their receptor interactions could lead to improved antipsychotic drugs .
- The isothiazole ring within the compound can serve as a bioactive scaffold. Researchers might explore its derivatives for various biological activities. By modifying substituents, they could optimize interactions with specific targets, such as receptors or enzymes .
Mechanofluorochromic Materials
Antibacterial Agents
Antiproliferative Activity
Electrochemical Sensors
Dopamine and Serotonin Antagonists
Bioactive Scaffold Exploration
properties
IUPAC Name |
2-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c31-26-23-12-4-10-22-11-5-13-24(25(22)23)27(32)30(26)20-19-29-17-15-28(16-18-29)14-6-9-21-7-2-1-3-8-21/h1-13H,14-20H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFQBDFFFYSSPN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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